4-(Pyrrolidin-1-yl)piperidin-1-amine
Description
4-(Pyrrolidin-1-yl)piperidin-1-amine is a bicyclic amine compound featuring a piperidine ring substituted at the 4-position with a pyrrolidine moiety and an amine group at the 1-position. Piperidine derivatives are widely studied for their ability to modulate biological targets, including receptors and enzymes, due to their conformational flexibility and basic amine functionality .
Properties
Molecular Formula |
C9H19N3 |
|---|---|
Molecular Weight |
169.27 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylpiperidin-1-amine |
InChI |
InChI=1S/C9H19N3/c10-12-7-3-9(4-8-12)11-5-1-2-6-11/h9H,1-8,10H2 |
InChI Key |
NZCPIRIERNKGRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Functional Insights:
Core Ring Systems :
- The target compound’s piperidine-pyrrolidine fusion offers a unique spatial arrangement compared to pyrimidine - or pyridine -based analogs. This may influence binding to hydrophobic pockets in proteins .
- Piperazine derivatives (e.g., 3-(4-Methylpiperazin-1-yl)pyridin-2-amine) exhibit enhanced solubility and CNS penetration due to the additional nitrogen .
Acetylated amines (e.g., 1-Acetylpiperidin-4-amine) demonstrate improved pharmacokinetic profiles by reducing first-pass metabolism .
Applications: Pyrimidine-linked piperidines (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) are associated with antimicrobial and anticancer activities, leveraging pyrimidine’s role in nucleic acid analogs . 4-Anilino-1-Boc-piperidine serves as a critical intermediate in opioid synthesis, highlighting the importance of amine protection strategies .
Research Findings and Data Gaps
- Biological Data : Direct activity data for the target compound are absent, though related compounds show promise in CNS disorders and infectious diseases. For example, pyrimidine-piperidine hybrids inhibit bacterial DNA gyrase .
- Safety Profiles : While 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (a pyridine analog) has documented safety protocols, the target compound’s toxicity remains unstudied .
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